



## Application Notes and Protocols: JX10 in Combination with Other Stroke Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JX10      |           |
| Cat. No.:            | B15614656 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**JX10** (formerly TMS-007) is a novel small molecule investigational drug for the treatment of acute ischemic stroke (AIS).[1][2][3][4] Derived from the fungus Stachybotrys microspora, **JX10** exhibits a unique dual mechanism of action, positioning it as a promising candidate to extend the therapeutic window for stroke patients.[1][2][3] Preclinical and clinical studies have demonstrated its potential as a standalone therapy, particularly in patients who are ineligible for current standard-of-care treatments such as intravenous tissue plasminogen activator (tPA) or endovascular thrombectomy (EVT).[1][2][5] This document provides an overview of **JX10**, summarizes the existing clinical data, and proposes experimental protocols for investigating its application in combination with other established stroke therapies.

#### Mechanism of Action

**JX10**'s therapeutic potential stems from its two distinct biological activities:

• Thrombolysis: **JX10** promotes physiological fibrinolysis by inducing a conformational change in plasminogen, which enhances its binding to fibrin. This facilitates the action of endogenous plasminogen activators, leading to the dissolution of the blood clot without significantly affecting coagulation homeostasis.[1][2][3]



Anti-inflammatory and Neuroprotective Effects: JX10 is an inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] By inhibiting sEH, JX10 increases the levels of epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory, vasodilatory, and neuroprotective properties. This anti-inflammatory action is believed to suppress ischemia-reperfusion injury and may reduce the risk of hemorrhagic transformation associated with thrombolytic therapies.[1][2][6]

### **Rationale for Combination Therapy**

While clinical data on **JX10** in combination with other stroke therapies are not yet available, a strong scientific rationale supports the investigation of such approaches:

- **JX10** with Intravenous Thrombolysis (tPA): The anti-inflammatory effects of **JX10**, mediated by sEH inhibition, could potentially mitigate the neurovascular damage and risk of symptomatic intracranial hemorrhage (sICH) associated with tPA administration.[1][2] A combination therapy might offer a safer and more effective thrombolytic strategy.
- JX10 with Endovascular Thrombectomy (EVT): In patients undergoing EVT, JX10 could be
  administered as an adjunctive therapy. Its thrombolytic properties may help dissolve distal
  microthrombi that are inaccessible to the thrombectomy device, while its neuroprotective
  effects could protect the ischemic penumbra before, during, and after the procedure.

### **Clinical Data (Standalone Therapy)**

A Phase 2a clinical trial evaluated the efficacy and safety of **JX10** in 90 Japanese patients with AIS who were unable to receive tPA or thrombectomy and were treated within 12 hours of the last known normal.[2][5] The results demonstrated promising efficacy and a favorable safety profile for **JX10** compared to placebo.

## Table 1: Efficacy Outcomes of Phase 2a Trial of JX10 in AIS



| Outcome                                              | JX10<br>(Combined<br>Doses, n=52) | Placebo (n=38) | Odds Ratio<br>(95% CI) | P-value |
|------------------------------------------------------|-----------------------------------|----------------|------------------------|---------|
| Functional<br>Independence<br>(mRS 0-1) at<br>Day 90 | 40.4% (21/52)                     | 18.4% (7/38)   | 3.34 (1.11–<br>10.07)  | 0.03    |
| Vessel Patency<br>at 24 Hours*                       | 58.3% (14/24)                     | 26.7% (4/15)   | 4.23 (0.99–<br>18.07)  | -       |

<sup>\*</sup>In patients with baseline arterial occlusive lesion score <3.[5] mRS: modified Rankin Scale; CI: Confidence Interval.

Table 2: Safety Outcomes of Phase 2a Trial of **JX10** in AIS

| Outcome                                                    | JX10 (Combined<br>Doses, n=52) | Placebo (n=38) | P-value |
|------------------------------------------------------------|--------------------------------|----------------|---------|
| Symptomatic Intracranial Hemorrhage (sICH) within 24 hours | 0% (0/52)                      | 2.6% (1/38)    | 0.42    |

## **Signaling Pathway of JX10**





Click to download full resolution via product page

Caption: Dual mechanism of action of JX10.

### **Experimental Protocols**

The following are proposed experimental protocols for investigating **JX10** in combination with other stroke therapies in preclinical models. These are intended as a starting point and should be adapted and optimized for specific research questions.

## Protocol 1: JX10 in Combination with tPA in a Rat Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a transient MCAO model in rats to evaluate the synergistic or additive effects of **JX10** and tPA.

#### 1. Animals:

 Male Sprague-Dawley rats (250-300g). Animals should be housed under standard conditions with free access to food and water.



#### 2. MCAO Surgical Procedure:

- Anesthetize the rat (e.g., isoflurane 2-3% in O2/N2O).
- Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7][8]
- Ligate the distal ECA and the CCA proximally.[7][8]
- Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[7][8]
- Confirm occlusion by monitoring cerebral blood flow with laser Doppler flowmetry.
- After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.[7]
- Suture the incision and allow the animal to recover.
- 3. Experimental Design:
- Group 1 (Sham): Surgical procedure without MCAO.
- Group 2 (Vehicle Control): MCAO + vehicle for JX10 and tPA.
- Group 3 (tPA alone): MCAO + tPA (e.g., 10 mg/kg, 10% bolus, 90% infusion over 30 min) administered at the time of reperfusion.
- Group 4 (JX10 alone): MCAO + JX10 (dose to be determined based on dose-response studies, e.g., 1-5 mg/kg, administered as a single intravenous infusion at reperfusion).
- Group 5 (JX10 + tPA Combination): MCAO + JX10 followed by tPA administration at reperfusion.
- 4. Outcome Measures:
- Neurological Deficit Scoring: Evaluate at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson score).



- Infarct Volume Measurement: At 72 hours, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct volume.
- Assessment of Hemorrhagic Transformation: Analyze brain sections for evidence of petechial or parenchymal hemorrhage using histological techniques (e.g., H&E staining).
- Biomarker Analysis: Measure markers of inflammation (e.g., cytokines) and blood-brain barrier integrity (e.g., MMP-9) in brain tissue or plasma.

## Protocol 2: JX10 as an Adjunct to Mechanical Thrombectomy in a Rabbit Embolic Stroke Model

This protocol uses a rabbit model to assess the benefits of **JX10** when administered alongside mechanical thrombectomy.[9][10]

- 1. Animals:
- New Zealand White rabbits (3-4 kg).
- 2. Thromboembolic Stroke Model:
- Prepare an autologous blood clot.
- Under anesthesia and with angiographic guidance, navigate a microcatheter into the internal carotid artery.[9]
- Inject the clot to occlude a target cerebral artery (e.g., MCA). Confirm occlusion via angiography.
- 3. Experimental Design:
- Group 1 (Sham): Angiographic procedure without clot embolization.
- Group 2 (Thrombectomy alone): Embolization followed by mechanical thrombectomy (e.g., using a stent retriever) at a clinically relevant time point (e.g., 2-4 hours post-occlusion).
- Group 3 (**JX10** + Thrombectomy): Administer **JX10** intravenously just prior to the start of the thrombectomy procedure.



- Group 4 (JX10 alone): Embolization followed by JX10 administration without thrombectomy.
- 4. Outcome Measures:
- Recanalization Success: Grade the degree of reperfusion using the Thrombolysis in Cerebral Infarction (TICI) scale on post-thrombectomy angiograms.
- Infarct Volume: Assess infarct volume at 24 or 48 hours using MRI (DWI/T2) or histology.
- Functional Outcome: Monitor for neurological deficits using a rabbit-specific neurological assessment scale.
- Histopathology: Examine brain tissue for signs of distal emboli, inflammation, and neuronal injury.

# Experimental Workflow for JX10 + tPA Combination Study





Click to download full resolution via product page

Caption: Workflow for a preclinical MCAO combination study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ahajournals.org [ahajournals.org]
- 2. Anti-Inflammatory Thrombolytic JX10 (TMS-007) in Late Presentation of Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tms-japan.co.jp [tms-japan.co.jp]
- 4. corxelbio.com [corxelbio.com]
- 5. Anti-Inflammatory Thrombolytic JX10 (TMS-007) in Late Presentation of Acute Ischemic Stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of soluble epoxide hydrolase regulates monocyte/macrophage polarization and improves neurological outcome in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Stroke Location and Brain Function in an Embolic Rabbit Stroke Model PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translational Stroke Research Using a Rabbit Embolic Stroke Model: A Correlative Analysis Hypothesis for Novel Therapy Development PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: JX10 in Combination with Other Stroke Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614656#application-of-jx10-in-combination-with-other-stroke-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com